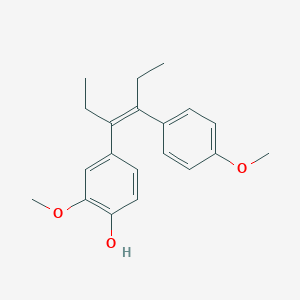
4-(1-Ethyl-2-(4-methoxyphenyl)-1-butenyl)-2-methoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Ethyl-2-(4-methoxyphenyl)-1-butenyl)-2-methoxyphenol, also known as DPN, is a synthetic compound that belongs to the family of selective estrogen receptor modulators (SERMs). DPN has been extensively studied for its potential applications in scientific research, particularly in the fields of endocrinology, neuroscience, and cancer research.
科学的研究の応用
4-(1-Ethyl-2-(4-methoxyphenyl)-1-butenyl)-2-methoxyphenol has been extensively studied for its potential applications in scientific research. One of the most significant applications of this compound is in the field of endocrinology, where it has been used to study the effects of estrogen on the body. This compound has also been used in neuroscience research to study the effects of estrogen on the brain and behavior. Additionally, this compound has been studied for its potential applications in cancer research, where it has been shown to have anti-tumor effects in breast cancer cells.
作用機序
4-(1-Ethyl-2-(4-methoxyphenyl)-1-butenyl)-2-methoxyphenol works by selectively binding to estrogen receptors, specifically estrogen receptor beta (ERβ). This binding activates a series of signaling pathways that lead to various cellular responses, including gene expression, cell proliferation, and apoptosis. This compound has been shown to have a higher affinity for ERβ than for estrogen receptor alpha (ERα), which is thought to be responsible for its selective effects on certain tissues and cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In endocrine research, this compound has been shown to have estrogenic effects on bone density, lipid metabolism, and cardiovascular health. In neuroscience research, this compound has been shown to have neuroprotective effects and to improve cognitive function. In cancer research, this compound has been shown to inhibit the growth of breast cancer cells and to sensitize them to chemotherapy.
実験室実験の利点と制限
One of the main advantages of using 4-(1-Ethyl-2-(4-methoxyphenyl)-1-butenyl)-2-methoxyphenol in lab experiments is its selectivity for ERβ, which allows researchers to study the effects of estrogen on specific tissues and cells. Additionally, this compound has been shown to have fewer side effects than other SERMs, making it a safer option for research purposes. However, one limitation of using this compound is its relatively low potency compared to other SERMs, which may require higher concentrations to achieve significant effects.
将来の方向性
There are several potential directions for future 4-(1-Ethyl-2-(4-methoxyphenyl)-1-butenyl)-2-methoxyphenol research. One area of interest is in the development of more potent analogs of this compound that can be used at lower concentrations. Additionally, there is a need for further research into the effects of this compound on various tissues and cells, particularly in the context of aging and disease. Finally, there is a need for clinical trials to investigate the potential therapeutic applications of this compound in various diseases, including breast cancer, osteoporosis, and neurodegenerative disorders.
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in scientific research. Its selectivity for ERβ and its relatively low side effect profile make it a promising option for studying the effects of estrogen on various tissues and cells. Further research is needed to fully understand the potential applications of this compound in various fields, and to develop more potent analogs for use in research and clinical settings.
合成法
4-(1-Ethyl-2-(4-methoxyphenyl)-1-butenyl)-2-methoxyphenol is synthesized using a multi-step process that involves the reaction of 4-methoxyphenol with 2-bromoethyl ethyl ether, followed by the reaction of the resulting compound with 4-methoxyphenylacetylene. The final step involves the reduction of the resulting compound using sodium borohydride to yield this compound.
特性
CAS番号 |
171118-25-5 |
|---|---|
分子式 |
C20H24O3 |
分子量 |
312.4 g/mol |
IUPAC名 |
2-methoxy-4-[(Z)-4-(4-methoxyphenyl)hex-3-en-3-yl]phenol |
InChI |
InChI=1S/C20H24O3/c1-5-17(14-7-10-16(22-3)11-8-14)18(6-2)15-9-12-19(21)20(13-15)23-4/h7-13,21H,5-6H2,1-4H3/b18-17- |
InChIキー |
KOFSWSUSHJCVQI-ZCXUNETKSA-N |
異性体SMILES |
CC/C(=C(\CC)/C1=CC(=C(C=C1)O)OC)/C2=CC=C(C=C2)OC |
SMILES |
CCC(=C(CC)C1=CC(=C(C=C1)O)OC)C2=CC=C(C=C2)OC |
正規SMILES |
CCC(=C(CC)C1=CC(=C(C=C1)O)OC)C2=CC=C(C=C2)OC |
同義語 |
2-methoxy-4-[(E)-4-(4-methoxyphenyl)hex-3-en-3-yl]phenol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



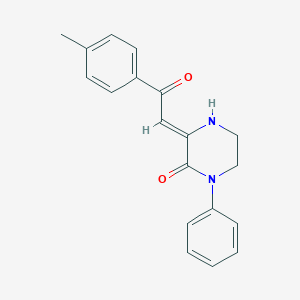

![2-[4-(benzyloxy)phenyl]-1H-benzimidazole](/img/structure/B222176.png)

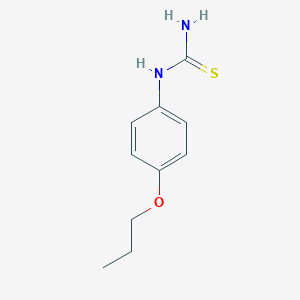

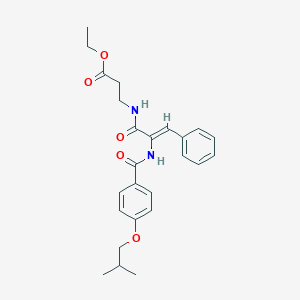
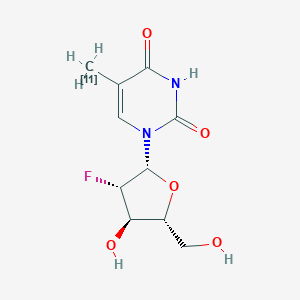
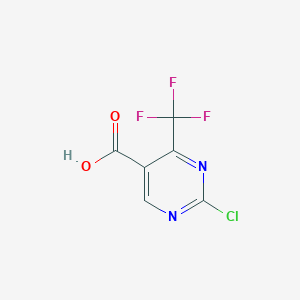
![trans-8,9-Dihydro-8,9-dihydroxy-7,10-dimethylbenz[C]acridine](/img/structure/B222312.png)



